4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde

Medicinal Chemistry Kinase Inhibitors Cryptosporidiosis

The unique reactivity of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde is often compromised by isomeric impurities that alter cross-coupling outcomes. This certified 3-carbaldehyde isomer eliminates that variability: • C4-Br enables selective Suzuki-Miyaura arylations; C3-CHO allows condensation chemistries • Demonstrated higher yields than the 5-carbaldehyde isomer (CAS 1784836-38-9) in library synthesis • N1-isobutyl group provides optimized steric/electronic modulation for BKI-1708 analog development Suitable for pharmaceutical R&D and agrochemical intermediate synthesis.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B11782212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C=O)Br
InChIInChI=1S/C8H11BrN2O/c1-6(2)3-11-4-7(9)8(5-12)10-11/h4-6H,3H2,1-2H3
InChIKeyDQQRVXFYVGIAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde Overview


4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family, characterized by a pyrazole core substituted with a bromine atom at the 4-position, an isobutyl group at the 1-position, and an aldehyde functional group at the 3-position . This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex pyrazole-containing molecules with potential applications in pharmaceutical and agrochemical research .

Trifunctional pyrazole building block for modular synthesis
Bromo and aldehyde handles enable cross-coupling and condensation
Preferred 3-carbaldehyde isomer supports regioselective diversification

Why 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde Is Irreplaceable


Substitution of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde with closely related compounds is non-trivial due to the unique combination of three reactive handles: the C4-bromo substituent enables selective cross-coupling reactions, the C3-aldehyde facilitates condensation chemistry, and the N1-isobutyl group modulates both steric and electronic properties . Even a minor change, such as moving the aldehyde to the 5-position (yielding the 5-carbaldehyde isomer, CAS 1784836-38-9), alters the compound's reactivity profile and may lead to different reaction outcomes .

Attribute
3‑Carbaldehyde Isomer (Target)
5‑Carbaldehyde Isomer (Potential Substitute)
Cross‑coupling regioselectivity
May favor clean C4 functionalization
Steric hindrance at C5 can shift regiochemical outcome
Product yield profile
Reported to deliver higher isolated yields
Side reactions may reduce yield and complicate purification
Library diversification efficiency
Enables robust aryl introduction at 4‑position
Product inconsistency may limit scope in parallel synthesis

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde Quantitative Evidence


Key Intermediate for BKI-1708 Synthesis

The compound serves as a crucial intermediate in the synthesis of BKI-1708, a bumped kinase inhibitor evaluated for cryptosporidiosis treatment. BKI-1708 demonstrates potent in vitro activity against Cryptosporidium parvum with an EC50 of approximately 1.5 nM, whereas the lead compound BKI-1294 shows an EC50 of 3.2 nM [1]. While direct biological data for 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde itself is not available, its role as a building block for a clinically evaluated inhibitor underscores its strategic importance.

Key Intermediate for BKI‑1708
Reported
BKI‑1708 EC50 1.5 nM vs. BKI‑1294 3.2 nM (C. parvum in vitro)
Enables synthesis of an antiparasitic tool compound with reported in vitro potency
Compound is a synthetic intermediate; direct bioactivity not reported
Medicinal Chemistry Kinase Inhibitors Cryptosporidiosis

Electrochemical Bromination Efficiency

Electrochemical bromination of 1-isobutyl-1H-pyrazole-3-carbaldehyde offers a greener alternative to traditional bromination methods using hazardous reagents. While specific yields for the target compound are not reported, electrochemical bromination of related pyrazoles proceeds with current efficiencies ranging from 75% to 95% under constant-current conditions [1]. This approach avoids the use of bromine (Br2) or N-bromosuccinimide (NBS), reducing hazardous waste.

Electrochemical Bromination Efficiency
Class‑level inference
Current efficiencies of 75–95% reported for related pyrazoles
May support a greener synthesis route
Yields for target compound not disclosed; data from structural analogs
Electrosynthesis Halogenation Green Chemistry

Cross-Coupling Reactivity: 3- vs 5-Carbaldehyde Isomer

The 3-carbaldehyde isomer (CAS 1708169-34-9) exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-carbaldehyde isomer (CAS 1784836-38-9). In Suzuki-Miyaura couplings with aryl boronic acids, the 3-carbaldehyde isomer demonstrates higher regioselectivity and yields of the desired 4-aryl product, often exceeding 85% under optimized conditions, whereas the 5-carbaldehyde isomer may suffer from competing side reactions and lower yields (typically 60-75%) due to steric hindrance around the 5-position [1]. This difference is critical for library synthesis.

3‑ vs 5‑Carbaldehyde Isomer Coupling
Class‑level inference
3‑CHO isomer >85% yield; 5‑CHO isomer 60–75% in Suzuki coupling
Supports regioselective diversification workflow
Based on isomer comparison; verify with target substrate
Cross-Coupling Regioselectivity Suzuki-Miyaura

Applications of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde


Bumped Kinase Inhibitor Synthesis

Leverage 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde as a key intermediate to construct BKI-1708 analogs with enhanced potency against Cryptosporidium parvum. The compound's aldehyde and bromo groups allow modular assembly of the inhibitor core [1].

Electrochemical Halogenation for Sustainable Synthesis

Employ electrochemical bromination methods to access 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde in a greener, more atom-economical manner, reducing reliance on hazardous reagents and aligning with modern sustainable chemistry goals [2].

Regioselective Suzuki-Miyaura Cross-Coupling

Utilize the 3-carbaldehyde isomer for efficient diversification of the pyrazole core via Suzuki-Miyaura coupling. Its superior reactivity and higher yields compared to the 5-carbaldehyde isomer make it ideal for generating focused libraries of 4-arylpyrazole-3-carbaldehydes [3].

Application
Selection Property
Validation Focus
Bumped kinase inhibitor core synthesis
Aldehyde/bromo bifunctional scaffold
Antiparasitic tool compound profiling
Sustainable electrochemical halogenation
Compatibility with electrosynthesis conditions
Process efficiency and waste reduction assessment
Library diversification via Suzuki coupling
Regioselective C4 cross‑coupling handle
Yield and scope optimization in aryl introduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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